molecular formula C15H19N3O2S B1320614 Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate CAS No. 874834-12-5

Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate

Cat. No.: B1320614
CAS No.: 874834-12-5
M. Wt: 305.4 g/mol
InChI Key: HMRNIHRDRVTEQR-UHFFFAOYSA-N
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Description

Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate is a synthetic organic compound with the molecular formula C15H19N3O2S It is a member of the piperidine carboxylate family, featuring a benzo[c][1,2,5]thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate typically involves the reaction of piperidine-4-carboxylic acid with benzo[c][1,2,5]thiadiazole-5-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzo[c][1,2,5]thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[c][1,2,5]thiadiazol-5-ylmethanol
  • 4,7-Diarylbenzo[c][1,2,5]thiadiazoles
  • Boron-based benzo[c][1,2,5]thiadiazoles

Uniqueness

Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate is unique due to its specific combination of the piperidine carboxylate and benzo[c][1,2,5]thiadiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate (CAS No. 874834-12-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a benzo[c][1,2,5]thiadiazole moiety, contributing to its distinct pharmacological profile. Its molecular formula is C15H19N3O2S, with a molecular weight of approximately 305.40 g/mol .

Biological Activity Overview

Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole structure exhibit various biological activities such as:

  • Anticancer Activity : Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in cancer pathways .
  • Antimicrobial Effects : Similar compounds have shown potential antimicrobial properties, suggesting that this compound may also be effective against certain pathogens .
  • Neuropharmacological Potential : The piperidine component may confer neuroactive properties, which are currently under investigation .

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the compound may modulate various signaling pathways related to cell proliferation and apoptosis.

Interaction with Biological Targets

Studies indicate that this compound could interact with several key proteins involved in disease processes. For example:

  • Cancer Pathways : It may inhibit pathways associated with tumor growth and metastasis.
  • Enzymatic Activity : There is potential for interaction with enzymes critical for metabolic processes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Ethyl 1-(benzothiadiazol-6-ylmethyl)piperidine-4-carboxylateContains benzothiadiazole instead of benzo[c][1,2,5]thiadiazoleModulator of different pathways
3-AminobenzothiadiazoleLacks piperidine moietyExhibits antibacterial activity
2-Amino-benzothiadiazoleSimilar core structure but different substitutionsKnown for anti-inflammatory effects

This table illustrates how the unique combination of piperidine and benzo[c][1,2,5]thiadiazole in this compound may confer distinct pharmacological properties not present in its analogs .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

  • Antitumor Activity : A study demonstrated that derivatives with the thiadiazole ring exhibited significant cytotoxicity against various cancer cell lines. The presence of electron-donating groups was found to enhance this activity .
  • Antimicrobial Testing : Compounds with similar structures showed promising results against bacterial strains in vitro. The mechanism often involved disruption of bacterial cell wall synthesis .
  • Neuropharmacological Studies : Research into related piperidine derivatives has indicated potential for treating neurological disorders through modulation of neurotransmitter systems .

Properties

IUPAC Name

ethyl 1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-2-20-15(19)12-5-7-18(8-6-12)10-11-3-4-13-14(9-11)17-21-16-13/h3-4,9,12H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRNIHRDRVTEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC3=NSN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594809
Record name Ethyl 1-[(2,1,3-benzothiadiazol-5-yl)methyl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874834-12-5
Record name Ethyl 1-[(2,1,3-benzothiadiazol-5-yl)methyl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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